REACTION_CXSMILES
|
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].[CH2:8]1[O:18][C:17]2[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][C:10]=2[O:9]1.N1CCCCC1.CC(O)=O>C(O)(C)C>[CH2:8]1[O:18][C:17]2[CH:16]=[CH:15][C:12]([CH:13]=[C:3]([C:2](=[O:7])[CH3:1])[C:4](=[O:6])[CH3:5])=[CH:11][C:10]=2[O:9]1
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
32.2 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=O)C=CC2O1
|
Name
|
|
Quantity
|
1.98 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred at room temperature for 3 days (no precipitate)
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was remove in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the crude product was heated to 50-70° C. under reduced pressure for 0.5 hours (no solids)
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on 900 g of silica
|
Type
|
WASH
|
Details
|
The column was eluted with increasing amounts of EtOAc (10% to 30%, 2.5%/2 L change)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=CC2O1)C=C(C(C)=O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.1 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |